molecular formula C12H15N3O3 B2853796 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide CAS No. 2034224-82-1

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide

Cat. No.: B2853796
CAS No.: 2034224-82-1
M. Wt: 249.27
InChI Key: FRIMTBGGDIBHHD-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide is a synthetic organic compound that features a pyrazole ring, an ethoxyethyl linker, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the ethoxyethyl linker: The pyrazole derivative is then reacted with an ethylene oxide derivative to introduce the ethoxyethyl group.

    Formation of the furan carboxamide moiety: The final step involves the reaction of the intermediate with furan-3-carboxylic acid or its derivatives under amide coupling conditions, often using reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed depending on the desired substitution.

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
  • N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)thiophene-3-carboxamide
  • N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzamide

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)furan-3-carboxamide is unique due to the combination of its pyrazole, ethoxyethyl, and furan carboxamide moieties. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c16-12(11-2-7-18-10-11)13-4-8-17-9-6-15-5-1-3-14-15/h1-3,5,7,10H,4,6,8-9H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIMTBGGDIBHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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